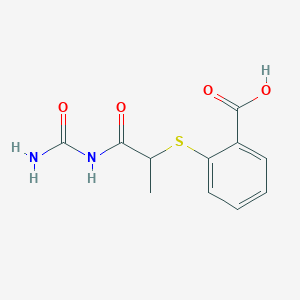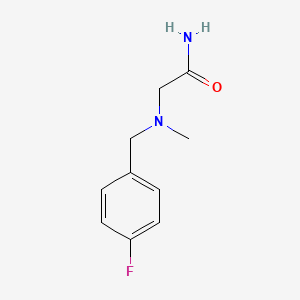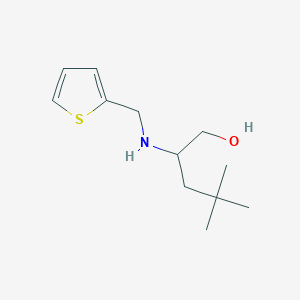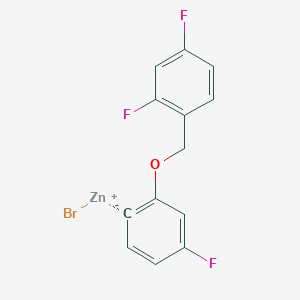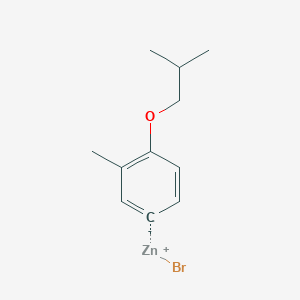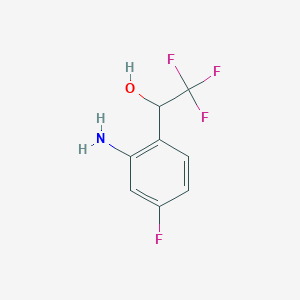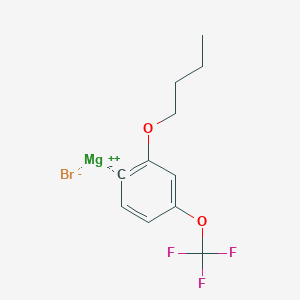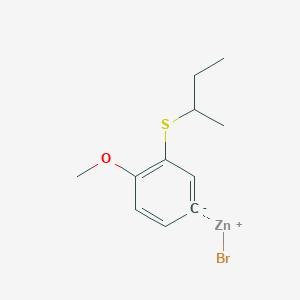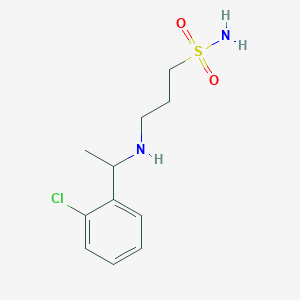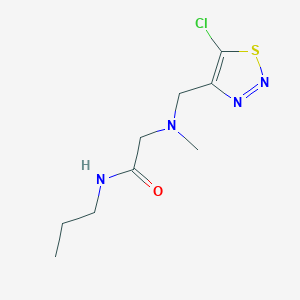
2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide is a compound belonging to the class of thiadiazole derivatives.
Méthodes De Préparation
The synthesis of 2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with N-methyl-N-propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity .
Analyse Des Réactions Chimiques
2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death . The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide can be compared with other thiadiazole derivatives, such as:
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde: A precursor in the synthesis of the compound.
2-((5-Chloro-1,2,3-thiadiazol-4-yl)methylthio)-1-methyl-1H-imidazol-5-yl)methanol: Another thiadiazole derivative with potential biological activities.
O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride: A related compound with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiadiazole derivatives .
Propriétés
Formule moléculaire |
C9H15ClN4OS |
|---|---|
Poids moléculaire |
262.76 g/mol |
Nom IUPAC |
2-[(5-chlorothiadiazol-4-yl)methyl-methylamino]-N-propylacetamide |
InChI |
InChI=1S/C9H15ClN4OS/c1-3-4-11-8(15)6-14(2)5-7-9(10)16-13-12-7/h3-6H2,1-2H3,(H,11,15) |
Clé InChI |
SHLIRBIQIOODAI-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CN(C)CC1=C(SN=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


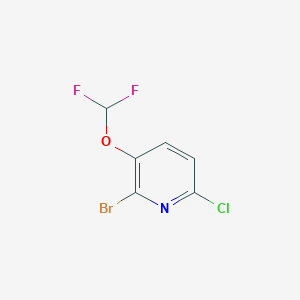
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
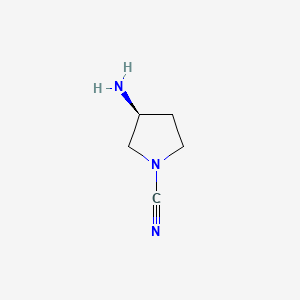
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
